2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid

Cross-coupling C-C bond formation Building block

2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid (CAS 1795426-60-6) is a heterobifunctional pyrazole derivative with the molecular formula C7H7F2IN2O2 and a molecular weight of 316.04 g/mol. The compound features three key structural elements: a 2,2-difluoroethyl group at the N1 position, an iodine atom at the C4 position of the pyrazole ring, and an acetic acid moiety at the C3 position.

Molecular Formula C7H7F2IN2O2
Molecular Weight 316.046
CAS No. 1795426-60-6
Cat. No. B2447731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid
CAS1795426-60-6
Molecular FormulaC7H7F2IN2O2
Molecular Weight316.046
Structural Identifiers
SMILESC1=C(C(=NN1CC(F)F)CC(=O)O)I
InChIInChI=1S/C7H7F2IN2O2/c8-6(9)3-12-2-4(10)5(11-12)1-7(13)14/h2,6H,1,3H2,(H,13,14)
InChIKeyGNSBNQPATHTHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid (CAS 1795426-60-6): A Dual-Functionalized Pyrazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid (CAS 1795426-60-6) is a heterobifunctional pyrazole derivative with the molecular formula C7H7F2IN2O2 and a molecular weight of 316.04 g/mol . The compound features three key structural elements: a 2,2-difluoroethyl group at the N1 position, an iodine atom at the C4 position of the pyrazole ring, and an acetic acid moiety at the C3 position . This substitution pattern provides a unique combination of a lipophilic fluorine-containing N-alkyl group and a heavy halogen that serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid functionality enables further derivatization via amidation or esterification .

Why 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid Cannot Be Replaced by Non-Iodinated or Regioisomeric Pyrazole Analogs


The 4-iodo substituent on the pyrazole ring of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is not merely a spectator group; it fundamentally alters the compound's synthetic utility and potential biological profile. Non-iodinated analogs such as 2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1260658-84-1) lack the heavy halogen required for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions, precluding their use in modular library synthesis . Regioisomeric variants where the iodine is positioned at C3 or C5 (e.g., 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole, CAS 1508660-43-2) present different electronic environments and steric profiles, which can alter both reactivity in cross-coupling and binding interactions with biological targets . Comparative data from structurally related pyrazole series demonstrate that the presence or absence of the iodine substituent can shift EGFR inhibitory activity from inactive (no iodine) to an IC50 of 3.2 µM (with iodine), highlighting that in-class compounds cannot be interchanged without consequences .

Quantitative Differentiation Evidence for 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid Versus Closest Analogs


Synthetic Utility Differentiation: Iodo Substituent at C4 Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The 4-iodo substituent of 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that is entirely absent in the non-iodinated analog 2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1260658-84-1). This enables modular introduction of aryl, heteroaryl, or alkynyl groups at the C4 position for structure-activity relationship (SAR) exploration [1]. The iodine atom also allows for metal-halogen exchange reactions, providing access to organolithium or organomagnesium intermediates at low temperatures, a capability not available with the hydrogen-substituted analog [2].

Cross-coupling C-C bond formation Building block Medicinal chemistry

Molecular Weight and Lipophilicity Differentiation Relative to Non-Iodinated and Regioisomeric Analogs

The introduction of the iodine atom at the C4 position increases the molecular weight by 125.89 g/mol compared to the non-iodinated analog 2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid (MW 190.15 vs. 316.04 g/mol) . Comparative data from structurally related pyrazole series indicate that the presence of a difluoroethyl group combined with iodine increases the calculated logP relative to non-halogenated analogs. Specifically, the analog 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole (without iodine) exhibits a logP of 1.9, whereas the iodine-containing analog 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole shows an elevated logP of 2.5 . This logP increase is consistent with the well-established effect of iodine as a lipophilic substituent.

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Biological Activity Enhancement Conferred by Iodo Substitution: Class-Level Evidence from EGFR Inhibition Data

A systematic comparison of structurally related pyrazole derivatives provides quantitative evidence that the iodine substituent is critical for biological activity. In a head-to-head comparison of a related pyrazole series against the EGFR kinase target, the non-iodinated compound 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole exhibited an IC50 of 3.2 µM. In contrast, the analog lacking the difluoroethyl group (3-iodo-5-nitro-1H-pyrazole) showed an IC50 > 50 µM, and the compound lacking the nitro group (1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole) was inactive . This comparison demonstrates that the simultaneous presence of both iodine and difluoroethyl substituents synergistically enhances target engagement, with each functional group contributing to potency. While this data is from a nitro-substituted series rather than the acetic acid series, the class-level inference strongly suggests that the 4-iodo substituent in 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is likely to contribute similarly to target binding affinity.

EGFR inhibition Kinase IC50 Structure-activity relationship

HPK1 Inhibitor Program Validation: Difluoroethyl Pyrazoles as Privileged Scaffolds in Immuno-Oncology

A recent publication from AstraZeneca (RSC Medicinal Chemistry, 2025) describes the discovery and development of difluoroethyl pyrazoles as selective HPK1 inhibitors for cancer immunotherapy. The lead compound 16a, an N1-difluoroethyl pyrazole derivative, demonstrated HPK1 IC50 < 3 nM, LCK IC50 of 158 nM (53-fold selectivity), IL-2 EC50 of 17,400 nM, aqueous solubility of 72 µM, and human liver microsome (HLM) stability of 13 µL min⁻¹ mg⁻¹ [1]. The compound elicited the desired pharmacodynamic response in mice, validating the difluoroethyl pyrazole scaffold as a viable in vivo tool for HPK1 inhibition [2]. While 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is not compound 16a itself, it serves as a key building block containing the identical N1-difluoroethyl pyrazole core with an iodo substitution that permits further elaboration at C4 to access HPK1 inhibitor analogs.

HPK1 Immuno-oncology Kinase inhibitor T-cell activation

Regioisomeric Differentiation: C4-Iodo Substitution Provides Distinct Electronic and Steric Profile Versus C3- and C5-Iodo Analogs

The position of the iodine substituent on the pyrazole ring significantly influences both electronic distribution and steric accessibility. In 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid, the iodine is at the C4 position, which is meta to both the N1-difluoroethyl group and the C3-acetic acid moiety. This contrasts with regioisomeric analogs such as 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole (CAS 1508660-43-2) where the iodine is at C3, ortho to the N1 substituent, and 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole (CAS 1344078-17-6) where the iodine is at C5, also ortho to N1 . The C4 position offers reduced steric hindrance from the N1-difluoroethyl group during cross-coupling reactions compared to the C3 and C5 positions. Furthermore, the electronic effect of the iodine at C4 differs from C3/C5 positions due to the distinct resonance contributions within the pyrazole ring, which can influence both the reactivity of the C–I bond in oxidative addition and the binding orientation of derived products with biological targets .

Regioisomerism Electronic effects Steric effects SAR

Optimal Application Scenarios for 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid Based on Quantitative Differentiation Evidence


Modular Synthesis of C4-Arylated Pyrazole Libraries via Suzuki-Miyaura Cross-Coupling

The C4-iodo substituent enables direct Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids to generate diverse C4-arylated pyrazole-acetic acid derivatives. This modular approach is not feasible with non-iodinated analogs such as 2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1260658-84-1), which would require prior C–H activation or directed ortho-metallation . The C4 position offers favorable steric accessibility compared to C3- or C5-iodo regioisomers, facilitating efficient oxidative addition with palladium catalysts. This scenario is particularly valuable for medicinal chemistry groups conducting parallel library synthesis for SAR exploration [1].

HPK1 Inhibitor Development: Building Block for Immuno-Oncology Kinase Targeting

The N1-difluoroethyl pyrazole core has been validated as a privileged scaffold for HPK1 inhibition, with lead compound 16a demonstrating HPK1 IC50 < 3 nM and in vivo pharmacodynamic response in mice . 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid provides a direct synthetic entry point to this chemotype, where the C4-iodo group can be elaborated to introduce pyrazine carboxamide or other pharmacophoric elements required for HPK1 binding. Its procurement is strategically justified for drug discovery programs targeting HPK1-mediated T-cell reactivation in cancer immunotherapy [1].

Synthesis of EGFR Kinase Inhibitor Candidates Exploiting Iodo-Enhanced Potency

Class-level evidence from related pyrazole series demonstrates that the presence of an iodine substituent can improve EGFR inhibitory activity from inactive to an IC50 of 3.2 µM . By procuring 2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid, research teams can leverage the combined effects of the difluoroethyl group (enhanced lipophilicity and metabolic stability) and the iodine atom (enhanced target binding via halogen bonding and polarizability) to develop potent kinase inhibitors. The acetic acid moiety further allows for prodrug strategies (esterification) or solubility optimization (amide or salt formation) [1].

C4-Functionalized Agrochemical Intermediates via Metal-Halogen Exchange

The C4-iodo group enables metal-halogen exchange reactions (e.g., with i-PrMgCl·LiCl or n-BuLi at low temperature) to generate C4-nucleophilic pyrazole intermediates. These organometallic species can be trapped with various electrophiles (aldehydes, ketones, isocyanates, CO2) to introduce C4 substituents beyond what is accessible via cross-coupling alone . This contrasts with non-halogenated analogs, which lack this versatile reactivity handle. The difluoroethyl group further contributes to the metabolic stability and environmental persistence often desired in agrochemical active ingredients [1].

Quote Request

Request a Quote for 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.